

An In-depth Technical Guide to Lysozyme C (LYZ) Gene Expression and Regulation

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Introduction

Lysozyme C, encoded by the LYZ gene, is a crucial component of the innate immune system. It is a glycoside hydrolase that primarily functions by catalyzing the hydrolysis of 1,4-beta-linkages between N-acetylmuramic acid and N-acetyl-D-glucosamine residues in peptidoglycan, a major component of Gram-positive bacterial cell walls[1]. This enzymatic activity leads to bacterial lysis and contributes to host defense. Beyond its well-established antibacterial role, **lysozyme C** exhibits a range of other biological activities, including anti-inflammatory, antiviral, and immunomodulatory functions[2][3].

The expression of the LYZ gene is tightly regulated, predominantly occurring in myeloid cells such as macrophages and neutrophils, as well as in Paneth cells of the small intestine[4][5]. Dysregulation of LYZ expression has been implicated in various pathological conditions, including inflammatory bowel disease, diabetic nephropathy, and certain types of cancer[5][6]. Understanding the intricate mechanisms governing LYZ gene expression is therefore of paramount importance for the development of novel therapeutic strategies targeting these diseases.

This technical guide provides a comprehensive overview of the current knowledge on the expression and regulation of the human LYZ gene. It delves into the transcriptional and post-transcriptional control mechanisms, the signaling pathways involved, and its role in health and

disease. Furthermore, this guide offers detailed experimental protocols for key techniques used to study LYZ gene expression, intended to be a valuable resource for researchers in the field.

Data Presentation: Quantitative Analysis of LYZ Gene Expression

The expression of the LYZ gene varies significantly across different human tissues and can be modulated by various stimuli. This section presents quantitative data on LYZ gene expression to provide a comparative overview.

Table 1: Basal Expression of LYZ Gene in Human Tissues

This table summarizes the median gene expression of LYZ in transcripts per million (TPM) across a range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) project. The GTEx project is a comprehensive public resource to study tissue-specific gene expression and regulation^{[7][8]}.

Tissue	Median Expression (TPM)
Whole Blood	189.9
Spleen	145.3
Lung	89.7
Small Intestine (Terminal Ileum)	78.5
Salivary Gland	65.2
Liver	25.4
Colon (Transverse)	23.1
Kidney (Cortex)	12.6
Stomach	10.9
Heart (Left Ventricle)	2.1
Pancreas	1.8
Brain (Cortex)	0.3
Muscle (Skeletal)	0.2
Adipose (Subcutaneous)	15.7
Skin (Sun Exposed)	5.4

Data sourced from the GTEx Portal on December 19, 2025. TPM values are a normalized measure of gene expression.

Table 2: Regulation of Lysozyme Expression in Macrophages by Lipopolysaccharide (LPS)

This table illustrates the dynamic regulation of lysozyme expression in macrophages upon stimulation with bacterial lipopolysaccharide (LPS), a potent immune stimulator.

Cell Type	Treatment	Change in Lysozyme Level	Reference
Mouse Peritoneal Macrophages	10 µg/mL LPS	~80% suppression of intracellular lysozyme	[9]
Mouse Peritoneal Macrophages	10 µg/mL LPS	~66% reduction in secreted lysozyme	[9]
Mouse Peritoneal Macrophages	100 U IFN-γ	~24% reduction in secreted lysozyme	[9]
Mouse Peritoneal Macrophages	10,000 U IFN-γ	~71% reduction in secreted lysozyme	[9]

Table 3: Altered LYZ Expression in Disease States

This table highlights the differential expression of the LYZ gene in pathological conditions compared to healthy controls.

Disease	Tissue/Cell Type	Change in LYZ Expression	Reference
Diabetic Nephropathy	Kidney	~4-fold increase in mRNA expression	[6]
Hepatocellular Carcinoma (S-III subtype)	Tumor Tissue	Significantly elevated	[5][10]

Transcriptional Regulation of the LYZ Gene

The tissue-specific and stimulus-inducible expression of the LYZ gene is primarily controlled at the level of transcription. This process is orchestrated by a complex interplay between cis-regulatory DNA elements and trans-acting transcription factors.

Cis-Regulatory Elements

The regulatory regions of the LYZ gene contain several well-characterized cis-acting elements, including a promoter, multiple enhancers, and silencers. These elements serve as binding sites for transcription factors that can either activate or repress gene expression. Studies in the chicken lysozyme gene, a well-established model system, have identified key regulatory regions that are functionally conserved in mammals.

Key Transcription Factors

Several transcription factors are pivotal in directing the myeloid-specific expression of the LYZ gene.

- **PU.1:** This Ets-family transcription factor is a master regulator of myeloid and B-lymphoid development. PU.1 binds to specific sites in the LYZ promoter and is essential for its activity in macrophages[6].
- **CCAAT/Enhancer-Binding Proteins (C/EBP α and C/EBP β):** These basic leucine zipper transcription factors play crucial roles in the differentiation and function of myeloid cells. C/EBP α and C/EBP β can bind to the LYZ promoter and synergize with PU.1 to activate transcription[11][12][13].
- **Runx1:** This transcription factor is critical for definitive hematopoiesis and can bind to the LYZ promoter to regulate its expression during myelopoiesis.
- **Nuclear Factor I (NF-I):** NF-I is a family of transcription factors that have been shown to bind to the enhancer regions of the lysozyme gene, contributing to its cell-type-specific expression.

Post-Transcriptional Regulation

Following transcription, the LYZ primary transcript undergoes several processing steps before being translated into a functional protein. These post-transcriptional events can also be regulated to fine-tune lysozyme expression. In myelomonocytic cells, treatment with LPS has been shown to cause a nuclear stabilization of the primary LYZ transcript. This stabilization is accompanied by an increase in the length of the poly(A) tail, although this does not appear to affect the stability or translational efficiency of the cytoplasmic mRNA.

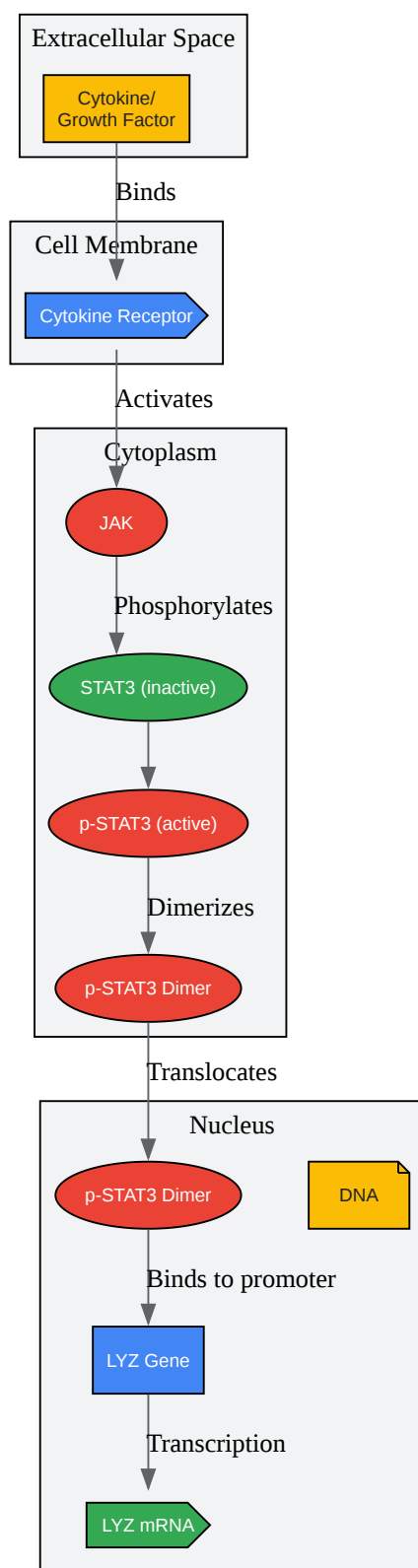
Signaling Pathways Involved in LYZ Regulation

The expression of the LYZ gene is modulated by various extracellular signals that are transduced through intracellular signaling cascades. Two prominent pathways involved in LYZ regulation are the JAK/STAT3 and TNF- α signaling pathways.

JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. In the context of diabetic nephropathy, high glucose levels can promote the expression of LYZ in fibroblasts. This process is dependent on the activation of the JAK/STAT3 pathway[10][14].

Mechanistically, glucose can activate STAT3 in a manner that is dependent on lysozyme, and inhibition of JAK can suppress this STAT3 activation[10][14]. This suggests a positive feedback loop where **lysozyme** contributes to its own expression through the JAK/STAT3 pathway in certain pathological contexts.

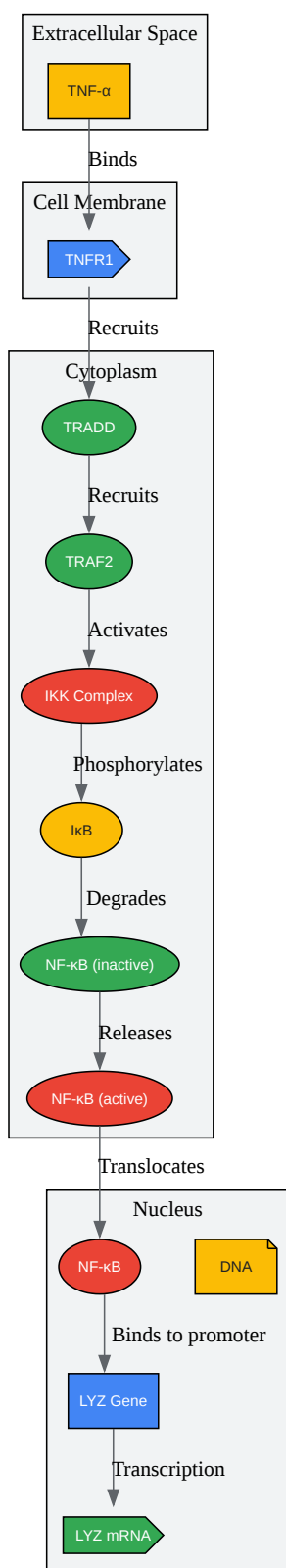


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JAK/STAT3 signaling pathway leading to LYZ gene expression.

TNF- α Signaling Pathway

Tumor necrosis factor-alpha (TNF- α) is a pro-inflammatory cytokine that plays a central role in inflammation and immunity. Lysozyme has been shown to modulate the TNF- α signaling pathway[2][4]. In monocytes, lysozyme treatment can induce transcriptional changes in genes within the TNF- α /IL-1 β pathway[2][4]. Furthermore, **lysozyme** can bind to LPS, which in turn can abrogate the production of TNF- α [4]. The regulation is complex, as TNF- α signaling itself, through the activation of transcription factors like NF- κ B and AP-1, can influence the expression of various immune-related genes, potentially including LYZ in a feedback loop.



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TNF-α signaling pathway potentially regulating LYZ expression.

Role in Disease and Drug Development

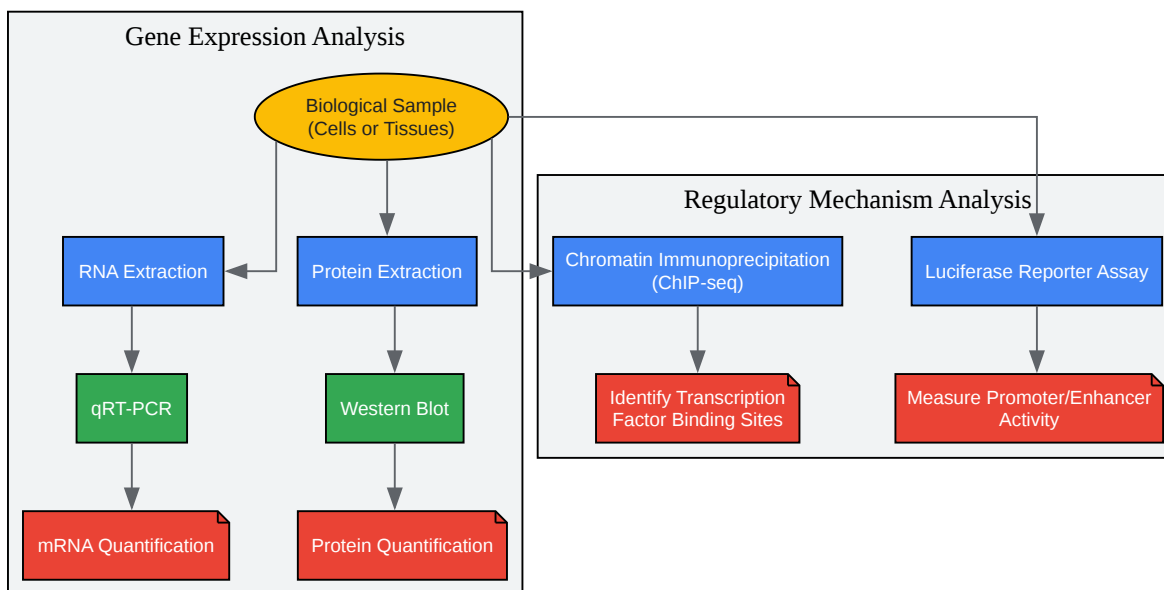
Given its central role in innate immunity and inflammation, dysregulation of LYZ expression is associated with several diseases, making it a potential target for drug development.

- **Diabetic Nephropathy:** Increased expression of LYZ is observed in diabetic nephropathy and is implicated in promoting renal fibrosis through the JAK/STAT3 signaling pathway[10][14]. Targeting lysozyme or its downstream effectors could be a therapeutic strategy to mitigate kidney damage in diabetic patients.
- **Cancer:** The role of lysozyme in cancer is complex and appears to be context-dependent. In hepatocellular carcinoma, high expression of LYZ is associated with a poor prognosis and promotes tumor progression[5][10]. Conversely, in other contexts, lysozyme has been reported to have anti-cancer properties.
- **Inflammatory Bowel Disease (IBD):** Paneth cell metaplasia and aberrant lysozyme production are hallmarks of IBD[5]. Paneth cell-derived **lysozyme** can shape the gut microbiota and influence the inflammatory tone of the intestine, suggesting that modulating lysozyme activity could be a therapeutic avenue for IBD[5][15].

The multifaceted roles of lysozyme present both opportunities and challenges for drug development. Its enzymatic activity can be harnessed for antimicrobial therapies, while its signaling functions suggest that targeting the LYZ gene or its protein product could be beneficial in a range of non-infectious diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the expression and regulation of the LYZ gene.



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General experimental workflow for studying gene expression and regulation.

Quantitative Real-Time PCR (qRT-PCR) for LYZ mRNA Quantification

Objective: To measure the relative or absolute quantity of LYZ mRNA in a biological sample.

Materials:

- RNA extraction kit
- RNase-free water, tubes, and pipette tips
- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green-based)

- Primers specific for LYZ and a reference gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

Protocol:

- RNA Extraction: Isolate total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
- DNase Treatment: To remove any contaminating genomic DNA, treat the RNA samples with DNase I.
- Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit. Include a no-reverse transcriptase control to check for genomic DNA contamination.
- qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for LYZ or the reference gene, and the synthesized cDNA.
- Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis: Determine the cycle threshold (Ct) values for LYZ and the reference gene. Calculate the relative expression of LYZ using the $\Delta\Delta C_t$ method.

Western Blot for Lysozyme Protein Detection

Objective: To detect and quantify the amount of lysozyme protein in a sample.

Materials:

- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels and running buffer

- Protein transfer system and membrane (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against human lysozyme
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Protein Extraction: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
- SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody against lysozyme (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Wash the membrane again several times with TBST.

- Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β -actin or GAPDH).

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a specific transcription factor binds to the regulatory regions of the LYZ gene in vivo.

Materials:

- Formaldehyde for cross-linking
- Lysis and sonication buffers
- Antibody specific to the transcription factor of interest
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K and RNase A
- DNA purification kit
- Primers for qPCR targeting the putative binding site in the LYZ gene

Protocol:

- Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
- Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (typically 200-1000 bp) using sonication.

- Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest overnight at 4°C.
- Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-transcription factor-DNA complexes.
- Washing: Wash the beads extensively to remove non-specifically bound chromatin.
- Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
- DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.
- Analysis: Use the purified DNA as a template for qPCR with primers designed to amplify the specific region of the LYZ gene where the transcription factor is predicted to bind. An enrichment compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates binding.

Luciferase Reporter Assay

Objective: To measure the activity of the LYZ promoter or enhancer elements.

Materials:

- Luciferase reporter plasmid containing the LYZ promoter/enhancer region upstream of the luciferase gene
- Control plasmid (e.g., a plasmid expressing Renilla luciferase for normalization)
- Cell line of interest
- Transfection reagent
- Luciferase assay reagent
- Luminometer

Protocol:

- **Plasmid Construction:** Clone the LYZ promoter or enhancer region of interest into a luciferase reporter vector.
- **Cell Culture and Transfection:** Seed the cells in a multi-well plate and transfect them with the luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
- **Cell Lysis:** After a suitable incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
- **Luciferase Assay:** Add the firefly luciferase assay reagent to a portion of the cell lysate and measure the luminescence using a luminometer.
- **Normalization:** Add a reagent to quench the firefly luciferase activity and simultaneously activate the Renilla luciferase. Measure the Renilla luminescence.
- **Data Analysis:** Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency. Compare the activity of the LYZ regulatory element construct to that of a control vector to determine its transcriptional activity.

Conclusion

The **Lysozyme C** gene (LYZ) is a critical component of the innate immune system, with its expression being meticulously controlled at multiple levels. Transcriptional regulation by myeloid-specific transcription factors and modulation by key signaling pathways like JAK/STAT3 and TNF- α ensure its appropriate expression in response to physiological and pathological cues. The growing understanding of the intricate regulatory networks governing LYZ expression is opening new avenues for therapeutic interventions in a variety of diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further unravel the complexities of LYZ gene regulation and its role in human health and disease.

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